Product packaging for SPARC (119-122) (mouse)(Cat. No.:CAS No. 155149-79-4)

SPARC (119-122) (mouse)

Cat. No.: B172745
CAS No.: 155149-79-4
M. Wt: 468.6 g/mol
InChI Key: VHFZVZMBXJOMKA-JYJNAYRXSA-N
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Description

Solid-Phase Peptide Synthesis (SPPS)

Developed by R. Bruce Merrifield, who later received a Nobel Prize for this work, SPPS has become the most common method for peptide synthesis. peptide.com The process involves anchoring the first amino acid (in this case, C-terminal L-histidine) to an insoluble polymer resin. gcande.orgrsc.org The peptide chain is then elongated through iterative cycles of deprotection and coupling. rsc.org In each cycle, the protecting group on the terminal amino group is removed, and the next protected amino acid (glycine, then lysine) is coupled to the chain.

Key advantages of SPPS include the ease of purification—the resin-bound peptide can be easily filtered and washed to remove excess reagents and byproducts—and the potential for automation. biomatik.comnih.gov This makes it highly efficient for producing peptides. advancedchemtech.com However, a significant drawback is the requirement for large excesses of reagents and solvents to drive reactions to completion, which generates considerable chemical waste. gcande.orgnih.gov

Liquid-Phase Peptide Synthesis (LPPS)

Also known as solution-phase synthesis, LPPS was the standard method before the advent of SPPS. biomatik.com In this approach, the entire synthesis is carried out in a solution. After each coupling step, the resulting peptide must be isolated and purified before the next amino acid can be added. biomatik.com

While LPPS can be more challenging for longer and more complex peptides due to issues with solubility and purification, it remains a viable and effective method for synthesizing shorter peptides and peptide fragments. biomatik.com A notable advantage is that it often requires fewer excess reagents compared to SPPS, which can improve atom economy. For instance, a multi-gram quantity of a peptide containing a glycyl-L-histidyl-L-lysyl sequence has been successfully synthesized using a standard solution-phase method with a t-butyloxycarbonyl (Boc) protecting group for the alpha-nitrogen and a benzyloxycarbonyl (Z) group for side-chain protection. google.com

Table 1: Comparison of SPPS and LPPS for Peptide Synthesis

FeatureSolid-Phase Peptide Synthesis (SPPS)Liquid-Phase Peptide Synthesis (LPPS)
Principle Peptide chain is grown on an insoluble solid support (resin). rsc.orgPeptide chain is synthesized in a solution. biomatik.com
Purification Simple filtration and washing to remove excess reagents. nih.govRequires workup and isolation after each step, often difficult. biomatik.com
Reagent Use Often requires a large excess of reagents to ensure reaction completion. nih.govGenerally uses fewer excess reagents.
Automation Easily automated for high-throughput synthesis. biomatik.comMore difficult to automate.
Scalability Well-suited for both small and large-scale synthesis.Effective for large-scale synthesis of short peptides. biomatik.com
Waste Generation High consumption of solvents and reagents leads to significant waste. gcande.orgCan generate less waste on a per-step basis but purification may add to solvent use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H36N8O5 B172745 SPARC (119-122) (mouse) CAS No. 155149-79-4

Properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36N8O5/c21-7-3-1-5-14(23)18(30)25-11-17(29)27-16(9-13-10-24-12-26-13)19(31)28-15(20(32)33)6-2-4-8-22/h10,12,14-16H,1-9,11,21-23H2,(H,24,26)(H,25,30)(H,27,29)(H,28,31)(H,32,33)/t14-,15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFZVZMBXJOMKA-JYJNAYRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)CNC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36N8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90429544
Record name L-Lysine, L-lysylglycyl-L-histidyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155149-79-4
Record name L-Lysine, L-lysylglycyl-L-histidyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Green Chemistry Principles in L Lysylglycyl L Histidyl Peptide Synthesis

The pharmaceutical industry's focus on sustainability has driven the integration of green chemistry principles into peptide synthesis to reduce its significant environmental footprint. nih.gov Conventional peptide synthesis is known for its high Process Mass Intensity (PMI), where the total mass of materials (solvents, reagents) used is vastly greater than the mass of the final product. rsc.org It is estimated that producing one kilogram of a peptide drug via SPPS can consume at least 10 metric tons of solvents and materials. gcande.org

The application of the 12 Principles of Green Chemistry aims to mitigate these issues by designing safer, more efficient, and less wasteful processes. peptide.com

Advanced Structural Characterization of L Lysylglycyl L Histidyl Peptides

Spectroscopic Techniques for Elucidating Molecular Architecture

Spectroscopy is a cornerstone in the study of peptide structures in solution, offering insights into their dynamic conformational states.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure and dynamics of peptides in solution. epa.gov For L-lysylglycyl-L-histidyl, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to gain a comprehensive conformational understanding.

The initial step involves the assignment of all proton (¹H) and carbon (¹³C) resonances to specific atoms within the peptide. uab.edu This is achieved using 2D NMR experiments such as:

COSY (Correlation Spectroscopy): Identifies protons that are coupled through-bond, typically those on adjacent carbon atoms.

TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a single amino acid spin system, aiding in the identification of the lysine (B10760008), glycine (B1666218), and histidine residues.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to heteronuclei, like ¹³C or ¹⁵N, providing carbon and nitrogen chemical shift assignments.

Once assignments are complete, conformational and structural details are extracted from several NMR parameters:

Chemical Shifts (δ): The precise resonance frequency of a nucleus is highly sensitive to its local electronic environment. Deviations of α-proton (Hα) and α-carbon (Cα) chemical shifts from their random coil values can indicate the presence of secondary structures. pnas.org For instance, the chemical shifts of the protons in the lysine and histidine side chains can provide information on their proximity to other groups and their protonation states. mdpi.com

Coupling Constants (J): The through-bond coupling constant between the amide proton and the α-proton (³J(HNα)) is related to the backbone dihedral angle φ via the Karplus equation. This allows for the determination of torsional constraints.

Nuclear Overhauser Effect (NOE): The NOE is a through-space effect observed between protons that are close in space (< 5 Å), regardless of whether they are close in the primary sequence. A NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment reveals these proximities, which are crucial for defining the peptide's three-dimensional fold. For L-lysylglycyl-L-histidyl, NOEs between the side chains of lysine and histidine could indicate a specific spatial arrangement. mdpi.com

By integrating these NMR-derived constraints—such as distances from NOEs and dihedral angles from J-couplings—into molecular dynamics simulations, a family of structures representing the conformational ensemble of L-lysylglycyl-L-histidyl in solution can be calculated. uab.edu

Mass Spectrometry (MS) for Sequence Verification and Structural Modifications

Mass spectrometry (MS) is an indispensable tool for confirming the primary structure (amino acid sequence) and identifying any post-translational or chemical modifications of a peptide.

Molecular Weight Determination: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are soft ionization techniques used to determine the precise molecular weight of the intact peptide. This initial measurement serves as a primary confirmation that the correct peptide has been synthesized or isolated. The expected monoisotopic mass of L-lysylglycyl-L-histidyl (C₁₄H₂₅N₇O₄) is approximately 371.1971 Da.

Sequence Verification via Tandem MS (MS/MS): To unequivocally confirm the amino acid sequence, tandem mass spectrometry is employed. In an MS/MS experiment, the protonated molecular ion ([M+H]⁺) of the peptide is selected and fragmented, typically through collision-induced dissociation (CID). uab.edu The fragmentation occurs preferentially at the peptide amide bonds, generating a series of characteristic fragment ions.

b-ions: Result from fragmentation where the charge is retained on the N-terminal fragment.

y-ions: Result from fragmentation where the charge is retained on the C-terminal fragment.

The resulting mass spectrum will show a ladder of peaks corresponding to these fragment ions. By calculating the mass differences between consecutive b-ions or y-ions, the sequence of amino acid residues can be deduced. For L-lysylglycyl-L-histidyl (Lys-Gly-His), the expected fragment ions would provide a clear signature of its sequence.

Interactive Data Table: Theoretical MS/MS Fragmentation of L-lysylglycyl-L-histidyl ([M+H]⁺) ```html

Residueb-ion (m/z)y-ion (m/z)
1 (Lys)129.1023372.2043
2 (Gly)186.1237243.1020
3 (His)323.1666186.0806
*Note: Masses are monoisotopic and calculated for singly charged ions.*

This technique can also reveal structural modifications, such as oxidation of the histidine residue, which would result in a mass shift of +16 Da.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and secondary structure of peptides. nih.govmdpi.comThese techniques measure the vibrational frequencies of bonds within the molecule, which are sensitive to conformation and hydrogen bonding. researchgate.net Key vibrational bands for peptide analysis include:

Amide I (1600–1700 cm⁻¹): Arises mainly from the C=O stretching vibration of the peptide backbone. The frequency of this band is particularly sensitive to the secondary structure; for example, α-helices, β-sheets, and random coils have characteristic Amide I frequencies. mdpi.com* Amide II (1500–1600 cm⁻¹): Results from a coupling of the N-H in-plane bending and C-N stretching vibrations.

Amide III (1200–1300 cm⁻¹): A complex band involving C-N stretching and N-H bending.

For L-lysylglycyl-L-histidyl, specific side-chain vibrations would also be observable. The imidazole (B134444) ring of histidine has characteristic ring stretching modes, and the NH₃⁺ group of the lysine side chain has distinct bending vibrations. nih.govBy analyzing the positions and shapes of these bands, researchers can infer details about the peptide's local conformation and intermolecular interactions, such as hydrogen bonding. acs.orgInteractive Data Table: Characteristic Vibrational Frequencies for Peptide Analysis

Generated html

Structural Analysis through X-ray Diffraction

While NMR provides structural information in solution, X-ray diffraction analysis of single crystals yields a static, high-resolution picture of the peptide's structure in the solid state. This technique can determine the precise three-dimensional coordinates of every atom (excluding hydrogens, typically), providing definitive data on bond lengths, bond angles, and torsion angles.

The process involves growing a high-quality single crystal of L-lysylglycyl-L-histidyl, which can be a significant challenge. Once a suitable crystal is obtained, it is exposed to a beam of X-rays. The electrons in the atoms of the peptide scatter the X-rays, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule is calculated. From this map, a detailed atomic model of the peptide is built.

This model would reveal the exact conformation of the peptide backbone and side chains, as well as the network of intermolecular hydrogen bonds and crystal packing forces that stabilize the solid-state structure. While no crystal structure for L-lysylglycyl-L-histidyl is publicly available, the methodology remains the gold standard for obtaining unambiguous atomic-level structural detail. medchemexpress.com

Examination of Functional Groups and Their Structural Contributions

The specific functional groups within the L-lysylglycyl-L-histidyl peptide are the primary determinants of its structure and potential function.

Amide Bonds

The tripeptide L-lysylglycyl-L-histidyl contains two amide (peptide) bonds that link the three amino acid residues. These bonds have distinct and crucial structural characteristics that dictate the overall conformation of the peptide backbone.

Planarity: Due to resonance between the lone pair of electrons on the nitrogen atom and the pi-orbital of the carbonyl group, the amide bond has approximately 40% double-bond character. This restricts rotation around the C-N bond, forcing the six atoms of the peptide group (Cα, C', O, N, H, and the adjacent Cα) to lie in a single plane. researchgate.net* Bond Length: The C-N peptide bond length is typically around 1.33 Å, which is shorter than a normal C-N single bond (≈ 1.47 Å) but longer than a C=N double bond (≈ 1.27 Å).

Trans Conformation: The planar peptide bond can exist in either a trans or cis conformation. The trans form, where the α-carbon atoms are on opposite sides of the peptide bond, is sterically much more favorable and is the predominant conformation for most amino acid pairs.

Hydrogen Bonding: The carbonyl oxygen (C=O) of the amide bond is a strong hydrogen bond acceptor, while the amide hydrogen (N-H) is a good hydrogen bond donor. This capacity for hydrogen bonding is fundamental to the formation of secondary structures like helices and sheets and for the peptide's interactions with water or other molecules.

The rigidity and hydrogen-bonding potential of these two amide bonds in L-lysylglycyl-L-histidyl provide the foundational constraints around which the flexible side chains of lysine and histidine and the minimalist glycine residue arrange themselves to achieve the peptide's final three-dimensional structure.

Compound Names

Compound Name
L-Lysine
L-lysylglycyl-L-histidyl
Glycine
L-histidine

Examination of Functional Groups and Their Structural Contributions

Imidazole Side Chain of Histidine

The imidazole side chain of histidine is a key functional group in peptides, conferring unique chemical properties due to its aromatic nature and ability to act as both a proton donor and acceptor near physiological pH. acs.org Its pKa value is typically around 6.0-7.0, allowing it to exist in protonated (positively charged) or neutral states depending on the local environment. wikipedia.orghaverford.edu This versatility is central to the catalytic mechanism of many enzymes. acs.orgwikipedia.org

The neutral imidazole ring exists as an equilibrium of two distinct tautomeric forms: the Nτ-H (or Nε2-H) tautomer and the Nπ-H (or Nδ1-H) tautomer. wikipedia.orgresearchgate.net In the Nτ-H form, the proton is on the nitrogen atom farther from the peptide backbone, while in the Nπ-H form, it is on the nitrogen atom nearer to the backbone. wikipedia.org The Nε2-H tautomer is generally the predominant form in peptides. researchgate.net The equilibrium between these tautomers and the protonated state is highly sensitive to the surrounding chemical environment, including pH and interactions with neighboring residues. pnas.org

The protonation state of the imidazole ring can be influenced by various factors. For instance, the presence of charged groups like the carboxylate (CO₂⁻) and ammonium (B1175870) (NH₃⁺) groups on the histidine residue itself can perturb the pKa of the tautomers. nih.gov In the context of a protein or peptide, the local environment plays a significant role, and the distribution of tautomeric forms can vary significantly among different histidine residues within the same molecule. pnas.org

Table 1: Microscopic pKa Values of Histidine Imidazole Tautomers
TautomerDescriptionEstimated pKa ValueReference
Nπ-H (Nδ1-H)Proton on nitrogen near the backbone6.12 nih.gov
Nτ-H (Nε2-H)Proton on nitrogen far from the backbone6.73 nih.gov

ε-Amino Group of Lysine and its Amide Form

The lysine side chain terminates in a primary amino group (ε-amino group), which is attached to the fourth carbon from the α-carbon. wikipedia.org This group is highly basic, with a pKa value typically around 10.5 in peptides. testbook.comnih.gov Consequently, under physiological pH, it is protonated and carries a positive charge (—NH₃⁺). wikipedia.org This positively charged group frequently participates in electrostatic interactions and hydrogen bonding, which are crucial for protein structure and function. wikipedia.org

Due to its high nucleophilicity when deprotonated, the ε-amino group is a reactive site. In peptide synthesis, this group must be protected to prevent unwanted side reactions. openaccesspub.org However, this reactivity can also be harnessed. The ε-amino group of lysine can react with a carboxyl group to form an isopeptide bond , a type of amide bond that involves a side chain rather than the α-amino or α-carboxyl groups of the peptide backbone. wikipedia.org For example, an isopeptide bond can form between the ε-amino group of lysine and the side-chain carboxyl group of aspartic or glutamic acid, or even the C-terminal carboxyl group of another peptide. wikipedia.org Such bonds can create branched or cyclic peptide structures. Spontaneous isopeptide bond formation has been observed between lysine and asparagine side chains, a reaction that can impart significant stability to protein structures. nih.gov

Table 2: Typical pKa Values of Ionizable Groups in Lysine
GroupTypical pKa ValueReference
α-Carboxylic acid group~2.16 testbook.com
α-Amino group~9.06 testbook.com
ε-Amino group~10.5 testbook.comnih.gov

Conformational Dynamics and Flexibility Studies

Tripeptides, despite their small size, exhibit significant conformational flexibility, which is crucial for their biological function. longdom.orgresearchgate.net Understanding their dynamic behavior requires exploring the potential energy surface to identify stable conformations. longdom.org Computational methods, particularly molecular dynamics (MD) simulations, are powerful tools for studying the conformational dynamics of peptides. researchgate.netnih.gov These simulations can model the movements of the peptide at an atomic level, providing insights into its flexibility and the range of shapes it can adopt in solution. longdom.orgnih.gov

The flexibility of a peptide is not uniform along its chain. The side chains and termini often exhibit greater mobility than the backbone, although the backbone itself can undergo significant fluctuations. plos.org In the context of a peptide like L-lysylglycyl-L-histidyl, the bulky and charged side chains of lysine and histidine can form intramolecular interactions or favorable interactions with the solvent, influencing the preferred conformations. The glycine residue, lacking a side chain, imparts significant local flexibility to the peptide backbone. MD simulations have shown that even short peptides can exhibit transitions between different secondary structure elements like β-sheets and random coils. acs.org This inherent flexibility can be critical for a peptide's ability to bind to a receptor or other biological target, as it may need to adopt a specific conformation upon binding. nih.govplos.org

Impact of N-Terminal Acetylation on Peptide Conformation

N-terminal acetylation, the addition of an acetyl group to the α-amino group of the N-terminal amino acid, is a common post-translational modification that can significantly influence the structure and stability of peptides and proteins. researchgate.netresearchgate.net A primary effect of this modification is the removal of the positive charge at the N-terminus, which can alter electrostatic interactions within the peptide and with its environment.

A substantial body of research indicates that N-terminal acetylation tends to stabilize α-helical conformations, particularly at the beginning of a peptide chain. researchgate.netnih.govacs.org Circular dichroism (CD) and NMR spectroscopy are key techniques used to study these conformational changes. nih.govnih.gov Studies on various peptides have shown that acetylation can increase the α-helical content, an effect that is not solely due to the neutralization of charge, as it persists even at high salt concentrations. researchgate.netnih.gov

The structural impact of acetylation is often localized to the first few residues of the peptide. nih.govacs.org NMR studies have demonstrated that acetylation can induce chemical shift perturbations that are largest at the N-terminus and decrease progressively along the chain. nih.gov These changes, along with alterations in coupling constants, are consistent with an increased propensity for α-helical structure in the first few residues, even if the helical state is only transiently populated. acs.org For example, in a 15-residue peptide fragment of α-synuclein, acetylation led to an estimated 18% increase in helicity for the first five residues. acs.org This stabilization can predispose a peptide to adopt a particular structure that may be important for its biological interactions, such as binding to other proteins or membranes. acs.orgfrontiersin.org

Table 3: Summary of N-Terminal Acetylation Effects on Peptide Conformation
EffectDescriptionPrimary Method of ObservationReference
Charge NeutralizationRemoves the positive charge from the N-terminal amino group.Biochemical analysis researchgate.net
α-Helix StabilizationIncreases the propensity for and stability of α-helical structures, especially at the N-terminus.Circular Dichroism (CD), NMR Spectroscopy researchgate.netnih.govacs.orgnih.gov
Localized Structural ChangesConformational effects are most pronounced in the first ~12 residues of the peptide chain.NMR Spectroscopy (Chemical Shift Perturbations) nih.govacs.org
Altered Aggregation PropensityCan slow down the rate of peptide/protein aggregation.Spectroscopic analysis (e.g., ThT fluorescence) researchgate.net

Biochemical Mechanisms and Biological Interactions of L Lysylglycyl L Histidyl Peptides

Mechanisms of Extracellular Matrix (ECM) Component Modulation

The extracellular matrix (ECM) is a dynamic network of macromolecules providing structural and biochemical support to surrounding cells. L-lysylglycyl-L-histidyl peptides have been shown to influence the synthesis and organization of crucial ECM components, thereby playing a role in tissue health and regeneration.

Research has demonstrated that peptides based on the L-lysylglycyl-L-histidyl sequence, particularly in the form of Acetyl Tetrapeptide-3, enhance the synthesis of essential ECM components. One of the primary functions identified is the promotion of Type III collagen production in human fibroblasts. Fibroblasts are the principal cells responsible for synthesizing the ECM, and Type III collagen is a vital fibrillar collagen that provides tensile strength and elasticity to tissues, especially skin. The stimulation of its synthesis is a key factor in skin remodeling and repair. ulprospector.comukchemicalsuppliers.co.uk This activity is crucial for maintaining the structural integrity of the skin and hair follicles. The related tripeptide Glycyl-L-histidyl-L-lysine (GHK), which shares a similar core structure, has also been found to stimulate collagen synthesis in fibroblast cultures, suggesting a common mechanism of action for this family of peptides. nih.govnih.gov

Table 1: Research Findings on Collagen Synthesis Stimulation

Peptide VariantFindingCellular ModelImplicationSource
Acetyl Tetrapeptide-3Promotes the production of Type III collagen.Human FibroblastsEnhances skin structure and integrity.
Acetyl Tetrapeptide-3Boosts collagen synthesis.Not SpecifiedInvolved in hair growth processes. ukchemicalsuppliers.co.uk
Glycyl-L-histidyl-L-lysine (GHK-Cu)Stimulates collagen synthesis.Fibroblast CulturesPlays a physiological role in wound healing. nih.gov

In addition to collagen, L-lysylglycyl-L-histidyl peptides influence the production of laminins, which are major proteins of the basal lamina, a specialized layer of the ECM. Studies on cellular models have shown that Acetyl Tetrapeptide-3 stimulates the production of laminins in human fibroblasts. Laminins are crucial for cell adhesion, differentiation, and migration, and they are essential for anchoring epithelial cells to the underlying connective tissue. jenabioscience.com For instance, Laminin-411 is a key isoform produced by endothelial cells and is pivotal for the function of basal laminae in blood vessels. biolamina.com The ability of these peptides to increase laminin (B1169045) synthesis contributes to the integrity and function of the dermal-epidermal junction and the environment surrounding hair follicles. ulprospector.com

The modulation of ECM components like collagen and laminin directly contributes to the role of L-lysylglycyl-L-histidyl peptides in tissue regeneration. ontosight.ai These peptides are involved in processes that support wound healing and the revitalization of tissues such as skin and hair follicles. nih.govontosight.ai The mechanism involves improving the structural framework of the tissue, which creates a more favorable environment for cell growth and function. For example, the related peptide GHK is recognized for its ability to improve wound healing and tissue regeneration across various tissues, including skin, hair follicles, and bone. nih.gov This regenerative capacity is linked to its role in enhancing the synthesis of ECM components, which are fundamental for repairing damaged tissue. nih.gov

Enzymatic Interactions and Regulation

L-lysylglycyl-L-histidyl peptides also exert their biological effects through direct interaction with and regulation of specific enzymes. These interactions can modulate hormonal pathways and other critical cellular functions.

A significant enzymatic interaction of these peptides is the inhibition of 5-α reductase. This enzyme is responsible for the conversion of testosterone (B1683101) into the more potent androgen, dihydrotestosterone (B1667394) (DHT). nih.govnih.gov High levels of DHT are implicated in conditions such as androgenetic alopecia (male pattern baldness). icm.edu.pl Research indicates that Acetyl Tetrapeptide-3 inhibits the activity of the 5-α reductase enzyme. ulprospector.com By doing so, it modulates the levels of DHT in tissues like the scalp, which helps to reduce hair follicle miniaturization and supports a healthier hair growth cycle. This inhibition is a key mechanism by which the peptide exerts its effects in hair care applications.

Table 2: Overview of 5-α Reductase Inhibition

PeptideEnzyme TargetedSubstrateProductBiological OutcomeSource
Acetyl Tetrapeptide-35-α ReductaseTestosteroneDihydrotestosterone (DHT)Modulation of DHT levels, implicated in reducing hair loss. ulprospector.com

Understanding the precise nature of the interaction between a peptide and an enzyme requires kinetic studies. These studies measure the rates of association and dissociation, providing insight into the binding affinity and mechanism of inhibition. researchgate.net For L-lysylglycyl-L-histidyl derivatives, kinetic studies can be designed to probe the mechanisms of enzyme inhibition.

Methodologies such as surface plasmon resonance (SPR) or stopped-flow spectrophotometry are employed to measure binding kinetics, specifically the association rate constant (kₒₙ) and the dissociation rate constant (kₒff). For instance, an experiment could involve pre-incubating a target enzyme, such as a metalloprotease, with the peptide and then monitoring the loss of enzyme activity over time.

Further analysis using the Michaelis-Menten model, by varying substrate concentrations, can reveal whether the peptide acts as a competitive, non-competitive, or uncompetitive inhibitor. researchgate.net This data is crucial for characterizing the potency and mechanism of action of the peptide as an enzyme inhibitor. The study of related peptides, like GHK, has also involved detailed analysis of their binding kinetics with metal ions such as copper(II), revealing high-affinity interactions that are crucial to their biological activity. nih.gov

Table 3: Methodologies for Enzyme-Peptide Kinetic Studies

TechniqueParameter MeasuredPurposeExample ApplicationSource
Surface Plasmon Resonance (SPR)Binding kinetics (kₒₙ/kₒff), affinity (KD)To quantify the interaction between the peptide and the enzyme in real-time.Measuring the binding of a peptide inhibitor to 5-α reductase.
Stopped-Flow SpectrophotometryRapid kinetic changesTo observe pre-steady-state kinetics of enzyme inhibition.Monitoring the initial binding events of the peptide to the enzyme.
Michaelis-Menten AnalysisKₘ (Michaelis constant), Vₘₐₓ (maximum reaction velocity)To determine the mode of enzyme inhibition (e.g., competitive, non-competitive).Analyzing how the peptide affects enzyme kinetics in the presence of its natural substrate. udla.cl

Investigation of Active Site and Allosteric Interactions

The regulation of protein function through the binding of molecules to active or allosteric sites is a fundamental biological process. Active sites are the regions of an enzyme where substrate molecules bind and undergo a chemical reaction, while allosteric sites are distinct locations where the binding of a regulatory molecule (an effector) can modify the enzyme's activity. nih.govwikipedia.org This modulation occurs through conformational changes in the protein's structure. nih.govwikipedia.org

Allosteric regulation is characterized by the binding of an effector to a site other than the active site, inducing a change in the protein's shape and, consequently, its function. nih.govlibretexts.org This phenomenon is not limited to inhibition; allosteric activation occurs when an effector enhances the enzyme's activity. wikipedia.org Allosteric enzymes often display cooperativity, where the binding of a ligand to one site influences the binding affinity of other sites on the same enzyme, a principle accounted for by the Hill equation. libretexts.org

While specific detailed studies on the direct active site and allosteric interactions of the L-Lysylglycyl-L-Histidyl peptide itself are not extensively documented in the provided results, the principles of such interactions are well-established. Peptides containing histidine and lysine (B10760008) residues can interact with various enzymes and receptors. For example, peptides can be designed to interact with the catalytic cleft of enzymes, forming non-covalent interactions with active site residues. units.it The presence of functional groups like the imidazole (B134444) side chain of histidine and the amino group of lysine in the L-Lysylglycyl-L-Histidyl sequence provides the potential for such specific molecular interactions.

Modulation of Cellular and Physiological Pathways

Fibroblasts are critical cells in the process of wound healing, responsible for synthesizing extracellular matrix (ECM) components like collagen. google.com The modulation of fibroblast activity is a key target for promoting tissue repair. While direct studies on L-Lysylglycyl-L-Histidyl are limited, related peptide complexes have demonstrated significant effects. For instance, the tripeptide-copper complex Glycyl-L-Histidyl-L-Lysine (GHK-Cu), which contains the same amino acids in a different order, has been shown to stimulate collagen synthesis in fibroblast cultures. nih.gov This stimulation was observed at very low concentrations and was independent of changes in cell number. nih.gov

Furthermore, research on Acetyl Tetrapeptide-3, a peptide that includes lysine, glycine (B1666218), and histidine, indicates that it enhances fibroblast activity around the dermal papillae of hair follicles. This leads to an increased production of matrix proteins such as collagen types I and III, which are vital for the health and regeneration of hair follicles. The proliferation of fibroblasts and their secretion of collagen are foundational to the remodeling and formation of new connective tissue during wound healing. google.com While not a direct one-to-one comparison, the activities of these related peptides suggest that peptides containing the Lys-Gly-His sequence may play a role in modulating fibroblast function and ECM production.

The hair follicle is a complex mini-organ that undergoes cyclical phases of growth (anagen), regression (catagen), and rest (telogen). nih.gov This cycle is regulated by intricate signaling pathways and interactions between various cell populations, including hair follicle stem cells (HFSCs) and dermal papilla (DP) cells. nih.govnih.gov

Peptides containing the L-Lysylglycyl-L-Histidyl sequence have been investigated for their role in hair health. Specifically, a derivative of this tripeptide is a component of a tetrapeptide known to stimulate hair growth. Research indicates that metal-peptide compositions that include this compound can enhance the proliferation of hair follicle cells and induce hair regrowth. The mechanism involves stimulating the synthesis of key extracellular matrix components in the scalp, such as type III collagen and laminins, which provide structural support to the hair follicle.

Furthermore, these peptides can influence the cellular environment of the hair follicle. For instance, Acetyl Tetrapeptide-3, which incorporates the Lys-Gly-His sequence, enhances the activity of fibroblasts surrounding the dermal papilla, boosting the production of matrix proteins essential for follicle health. This peptide also helps to reduce micro-inflammations around the hair follicle, a factor that can contribute to hair loss. The dermal papilla plays a crucial role in regulating the hair growth cycle by activating stem cells at the onset of the anagen phase. nih.gov By influencing these cellular and matrix components, L-Lysylglycyl-L-Histidyl-containing peptides can contribute to maintaining a healthy environment for hair growth.

Cellular Process Effect of L-Lysylglycyl-L-Histidyl Containing Peptides References
Hair Follicle ProliferationEnhancement of hair follicle cell proliferation
ECM SynthesisStimulation of Type III Collagen and Laminin production
Fibroblast ActivityEnhancement of fibroblast activity around dermal papillae
Micro-inflammationReduction of local inflammation around hair follicles

Inflammation is a complex biological response involving various cells and signaling molecules called cytokines. semanticscholar.org Interleukin-8 (IL-8) is a key pro-inflammatory cytokine that acts as a potent chemoattractant for immune cells like neutrophils, playing a significant role in the inflammatory process. nih.govnih.gov The modulation of cytokine pathways is a critical mechanism for controlling inflammation.

Peptides derived from L-Lysylglycyl-L-Histidyl have demonstrated anti-inflammatory properties by modulating these pathways. Specifically, Tetrapeptide-3, which contains this sequence, has been shown to reduce local micro-inflammations around hair follicles by decreasing the production of the pro-inflammatory cytokine IL-8. This reduction in IL-8 helps to mitigate the miniaturization process of hair follicles, which is a common factor in hair loss.

The inhibition of pro-inflammatory cytokines like IL-8 is a recognized anti-inflammatory mechanism. wjgnet.com Various compounds, including certain polyphenols and probiotic strains, have been shown to exert their anti-inflammatory effects by suppressing the expression of cytokines such as IL-8 and Tumor Necrosis Factor-alpha (TNF-α). semanticscholar.orgwjgnet.com The ability of L-Lysylglycyl-L-Histidyl-containing peptides to decrease IL-8 production places them among agents with the potential to manage inflammatory conditions, particularly localized inflammation in tissues like the skin and scalp.

Metabolomics, the large-scale study of small molecules within cells and biological systems, has become a powerful tool for understanding complex diseases like hypertension and disorders of lipid metabolism. mdpi.commdpi.com These studies identify "differential metabolites" whose levels are altered in disease states, offering insights into underlying biochemical pathways.

L-Lysinamide, L-lysylglycyl-L-histidyl-, a derivative of the core peptide, has been identified as such a differential metabolite in metabolomic studies. It has been specifically linked to the regulation of systolic blood pressure and implicated in metabolic pathways related to lipid metabolism and obesity-related hypertension risk.

Abnormalities in lipid metabolism, or dyslipidemia, are strongly associated with hypertension. mdpi.commdpi.com Metabolomic research has revealed alterations in various metabolites, including those involved in fatty acid and amino acid metabolism, in individuals with hypertension. mdpi.comsemanticscholar.org The identification of the L-Lysylglycyl-L-Histidyl derivative as a differential metabolite suggests its involvement in these complex regulatory networks that connect lipid levels and blood pressure. However, the precise mechanisms of its action within these pathways require further investigation.

Metabolic Area Observed Association Reference
Blood PressureLinked to systolic blood pressure regulation as a differential metabolite.
Lipid MetabolismImplicated in metabolic pathways associated with obesity-related hypertension risk.

Metal Ion Chelation and Complex Formation

Chelation is a chemical process where a molecule, known as a chelating agent, forms multiple bonds with a single central metal ion, creating a stable, ring-like structure called a chelate. wikipedia.orgdalalinstitute.com This process is fundamental in biology and has numerous applications, from nutrient transport to removing toxic metals from the body. wikipedia.orgnih.gov The stability of these complexes is often significantly higher than those formed by non-chelating ligands, a phenomenon known as the chelate effect. dalalinstitute.comuwimona.edu.jm

Peptides containing specific amino acid residues, particularly histidine, are well-known for their ability to chelate metal ions. The imidazole ring of histidine is a potent ligand for transition metals like copper (Cu²⁺). The L-Lysylglycyl-L-Histidyl peptide sequence contains a histidine residue, making it capable of metal ion chelation.

Research into related peptides confirms this capability. For example, Glycyl-L-Histidyl-L-Lysine (GHK), which has the same amino acid composition, exhibits a strong affinity for copper(II) ions, forming the GHK-Cu complex. nih.gov This complex is noted for its biological activities, including wound healing and stimulation of collagen synthesis. google.comnih.gov The formation of a metal-chelate complex can have broad biological consequences beyond simple metal sequestration, potentially altering the biodistribution and reactivity of the metal ion for therapeutic benefit. nih.gov

Furthermore, a patent highlights the use of metal-peptide compositions that include L-Lysinamide, L-lysylglycyl-L-histidyl- for stimulating hair regrowth, suggesting that the complexation with a metal ion is crucial for its biological effect. The ability of such peptides to form stable complexes with metal ions is a key aspect of their biochemical function. diva-portal.org

Role of Histidine and Lysine Residues in Metal Ion Binding

The ability of the L-Lysylglycyl-L-Histidyl peptide to bind metal ions is primarily attributed to the specific chemical properties of its histidine and lysine residues. The formation of a stable complex with copper is a key feature, creating the biologically active GHK-Cu complex. wikipedia.org

The primary binding site for the copper ion (Cu(II)) involves the imidazole side chain of the histidine residue. wikipedia.orgnih.gov Spectroscopic and potentiometric studies have detailed the coordination structure of the GHK-Cu complex. The Cu(II) ion is chelated by three nitrogen atoms: one from the imidazole side chain of histidine, one from the α-amino group of the N-terminal glycine, and one from the deprotonated amide nitrogen of the peptide bond between glycine and histidine. wikipedia.org This coordination creates a stable square-planar complex, which is crucial for its biological function. The high stability constant of the GHK-Cu complex (log10 = 16.44) underscores the strong affinity between the peptide and the copper ion. wikipedia.org

While histidine is the primary anchor for copper, the lysine residue also plays a role, particularly concerning the complex's stability and interaction at different pH levels. At physiological pH, the ε-amino group of the lysine side chain is typically protonated and does not directly participate in copper binding. wikipedia.org However, under more alkaline conditions, the lysine residue can interact with the copper ion. wikipedia.org Some research suggests that the carboxyl group of lysine from a neighboring GHK-Cu complex can also participate in coordination, further stabilizing the structure. wikipedia.org The basic amino acids, including lysine and histidine, are fundamental in the formation of peptide-copper ion complexes. mdpi.com The presence of these residues enables the peptide to effectively chelate metal ions, a process that is central to its function. nih.gov

The interaction is not limited to copper. Studies have shown that the GHK peptide can also bind to other metal ions like zinc (Zn(II)), preventing metal-induced protein aggregation. nih.gov The histidine residue, in particular, is a well-established metal-binding site in various proteins and peptides. nih.govresearchgate.net The stability of metal-peptide complexes can be influenced by the specific amino acid sequence and the presence of residues like histidine and cysteine, which are known to be primary binding sites for various metal ions. d-nb.info

Table 1: Key Residues and Their Role in Metal Ion Binding

Residue Primary Role in Metal Binding Specific Interactions
Histidine Primary anchoring site for Cu(II). The imidazole side chain provides a key nitrogen ligand for coordination. nih.govresearchgate.net It is crucial for the formation of stable complexes with high affinity. nih.govduke.edu
Lysine Contributes to complex stability and interaction. The ε-amino group can interact with copper at alkaline pH. wikipedia.org The carboxyl group may participate in intermolecular coordination. wikipedia.org
Glycine Participates in the chelation complex. The N-terminal α-amino group and the amide nitrogen in the Gly-His peptide bond are essential nitrogen donors for Cu(II) chelation. wikipedia.org

Implications of Copper Ion Incorporation in Cellular Activity

The formation of the L-Lysylglycyl-L-Histidyl-copper (GHK-Cu) complex is not merely a chemical curiosity; it is the basis for the peptide's significant influence on cellular behavior and tissue regeneration. By binding to copper, GHK modulates the ion's activity and facilitates its transport, leading to a wide range of biological effects. wikipedia.orgnih.gov

One of the most well-documented effects of GHK-Cu is its role in tissue repair and wound healing. nih.govresearchgate.net The complex has been shown to stimulate the synthesis and breakdown of collagen and glycosaminoglycans, which are essential components of the extracellular matrix. nih.goveco-vector.com It also modulates the activity of metalloproteinases and their inhibitors, enzymes that are critical for tissue remodeling during the healing process. eco-vector.com Furthermore, GHK-Cu attracts immune and endothelial cells to the site of an injury, a crucial step in the regenerative process. nih.gov Studies on osteoblastic (bone-forming) cells have shown that the GHK-Cu complex can increase cell attachment, suggesting a role in bone matrix interactions. nih.gov

The GHK-Cu complex also exhibits potent anti-inflammatory properties. Research has demonstrated that GHK and its copper complex can decrease the secretion of the pro-inflammatory cytokine IL-6 in human dermal fibroblasts that have been stimulated by TNF-α (Tumor Necrosis Factor-alpha). researchgate.net This suggests a mechanism by which the peptide can help regulate inflammation in the skin and other tissues. researchgate.netresearchgate.net The incorporation of copper into the peptide is thought to be key to this effect, potentially by modulating copper's own role in inflammatory processes. scispace.com

Moreover, the complex plays a role in antioxidant defense. While GHK itself has some antioxidant capabilities, its ability to bind copper is significant because free copper ions can be pro-oxidant, participating in Fenton reactions that generate harmful reactive oxygen species (ROS). nih.govmdpi.com By chelating copper, GHK reduces its redox activity, effectively delivering copper to cells in a non-toxic manner and preventing the metal-induced generation of ROS. nih.govnih.gov This action helps protect cells from oxidative damage, a common feature in aging and various diseases. nih.gov

At a more fundamental level, GHK-Cu can modulate gene expression. It has been observed to restore the replicative vitality of fibroblasts after radiation and has been found to reset the gene expression of diseased cells toward a healthier state in certain conditions. nih.govresearchgate.net This suggests that the complex can act as a signal that influences cellular function at the genetic level, promoting regenerative and protective pathways. researchgate.net The ability of the peptide to deliver copper to cells may be linked to its capacity to influence copper-dependent enzymes and signaling pathways that regulate cell behavior and metabolism. nih.gov

Table 2: Research Findings on the Cellular Effects of L-Lysylglycyl-L-Histidyl-Copper Complex

Cellular Activity Key Research Finding Implication
Tissue Regeneration Stimulates synthesis of collagen, glycosaminoglycans, and decorin. nih.goveco-vector.com Promotes wound healing and remodeling of the extracellular matrix.
Anti-Inflammatory Action Decreases TNF-α-dependent secretion of pro-inflammatory IL-6 in fibroblasts. researchgate.net Helps to regulate and reduce inflammatory responses in tissues.
Antioxidant Defense Binds redox-active copper, reducing its ability to generate reactive oxygen species (ROS). nih.govnih.gov Protects cells from oxidative stress and damage.
Cell Adhesion Increases the attachment of osteoblastic cells to surfaces. nih.gov May play a role in bone formation and matrix integrity.
Gene Expression Can reset gene expression from a diseased state to a healthier state in certain cell types. researchgate.net Acts as a systemic modulator of cellular health and function.
Angiogenesis Copper-binding peptides can stimulate the formation of new blood vessels. eco-vector.com Supports the vascularization necessary for tissue repair.

Computational Biophysics and Molecular Modeling of L Lysylglycyl L Histidyl Peptides

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations have emerged as an indispensable tool for studying the dynamic nature of L-lysylglycyl-L-histidyl and its interactions with various biological components. These simulations provide a high-resolution view of molecular motions and energetic landscapes that govern the peptide's function.

Simulation of Peptide-Membrane Interactions

Researchers utilize sophisticated simulation packages like GROMACS with force fields such as MARTINI to model the peptide's interaction with model membranes. frontiersin.org These simulations can reveal the preferred orientation and location of the peptide within the membrane, as well as the energetic contributions of individual amino acid residues to this association. nih.gov By simulating the peptide in both aqueous and membrane environments, scientists can calculate the free energy of membrane association, a key determinant of its ability to cross biological barriers. nih.gov Factors such as the lipid composition and surface charge of the membrane are taken into account to mimic different cellular environments. nih.gov For instance, simulations can differentiate between interactions with saturated (like DLPC) and unsaturated (like DYPC) lipid bilayers, offering clues about how the membrane environment influences the peptide's behavior. frontiersin.org The peptide-to-lipid ratio (P/L) is another critical parameter that can be varied in simulations to understand concentration-dependent effects on membrane integrity. frontiersin.org

Table 1: Key Parameters in Peptide-Membrane Interaction Simulations

ParameterDescriptionRelevance
Force Field A set of parameters used to describe the potential energy of the system (e.g., MARTINI, GROMACS). frontiersin.orgDetermines the accuracy of the simulated molecular interactions.
Lipid Composition The types of lipids used to construct the model membrane (e.g., DLPC, DYPC, DPPC, DPPE, DPPS). frontiersin.orgxjtu.edu.cnMimics the diversity of biological membranes and influences peptide binding and insertion.
Peptide-to-Lipid Ratio (P/L) The ratio of peptide molecules to lipid molecules in the simulation system. frontiersin.orgAffects peptide aggregation and the potential for membrane disruption.
Solvent Model Representation of the aqueous environment (e.g., implicit or explicit water). nih.govCrucial for accurately modeling solvation effects and hydrophobic interactions.
Temperature and Pressure Controlled parameters to mimic physiological conditions. frontiersin.orgEnsures the simulation reflects a biologically relevant environment.

Analysis of Ligand-Protein Binding Dynamics

The therapeutic potential of L-lysylglycyl-L-histidyl often stems from its ability to bind to specific protein targets. MD simulations provide a dynamic picture of this binding process, revealing the intricate dance of molecular recognition and conformational changes that lead to a stable complex. frontiersin.orgrsc.org

These simulations can track the entire binding pathway, from the initial encounter of the peptide and protein to the final bound state. frontiersin.org This allows for the identification of key intermediate states and the characterization of the energetic barriers between them. The protonation states of critical residues in both the peptide and the protein can significantly influence the binding process, and MD simulations can explore how these variations affect the binding pathway and affinity. frontiersin.org By analyzing the interaction energies between the peptide and individual protein residues, researchers can pinpoint the "hotspots" that are most critical for binding. nih.gov This information is invaluable for understanding the molecular basis of specificity and for designing peptide analogues with improved binding affinity and selectivity.

Table 2: Common Techniques in Ligand-Protein Binding Simulations

TechniqueDescriptionApplication
Steered MD (SMD) Applies an external force to the ligand to pull it out of the binding pocket.Helps to explore the unbinding pathway and estimate the binding free energy. nih.gov
Metadynamics An enhanced sampling technique that accelerates the exploration of the free energy landscape by adding a history-dependent bias potential. rsc.orgUsed to calculate the free energy of binding and identify stable binding poses. rsc.org
Spontaneous Binding Simulations Simulations where the ligand is initially placed in the solvent and its spontaneous binding to the protein is observed.Provides insights into the natural binding pathway and kinetics. frontiersin.org
Interaction Energy Decomposition Calculates the contribution of individual residues to the total binding energy.Identifies key residues responsible for the binding affinity and specificity. nih.gov

Conformational Space Exploration and Free Energy Calculations

Peptides like L-lysylglycyl-L-histidyl are often flexible molecules that can adopt a wide range of conformations in solution. Exploring this conformational space is essential for understanding which structures are biologically active. collectionscanada.gc.ca Enhanced sampling methods in MD simulations are employed to overcome the limitations of conventional simulations and to thoroughly sample the conformational landscape. livecomsjournal.org

Techniques such as replica exchange molecular dynamics (REMD) and metadynamics allow for the efficient exploration of different conformational states by overcoming energy barriers. livecomsjournal.org From these simulations, it is possible to construct a free energy landscape, which provides a map of the relative stabilities of different conformations. mpg.de This landscape can reveal the most probable and therefore most biologically relevant conformations of the peptide. Alchemical free energy calculations can be used to predict the binding affinities of different peptide analogues, providing a powerful tool for in silico screening before undertaking costly and time-consuming synthesis and experimental testing. mpg.de

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org For L-lysylglycyl-L-histidyl and its analogues, QSAR models can be developed to predict their activity based on various molecular descriptors.

The process involves compiling a dataset of peptides with known activities and calculating a wide range of descriptors that capture their physicochemical properties, such as hydrophobicity, electronic properties, and steric features. nih.gov Statistical methods like multiple linear regression (MLR), artificial neural networks (ANN), and support vector machines (SVM) are then used to build a model that correlates these descriptors with the observed activity. nih.gov A robust QSAR model can then be used to predict the activity of new, untested peptide analogues, thereby prioritizing the most promising candidates for synthesis and experimental evaluation. nih.gov The predictive power of a QSAR model is rigorously assessed through internal and external validation techniques to ensure its reliability. wikipedia.org

In Silico Prediction of Pharmacokinetic Behavior and Biological Activity

Computational methods play a crucial role in predicting the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates, a field often referred to as in silico pharmacokinetics. nih.govresearchgate.net For L-lysylglycyl-L-histidyl, these predictive models can provide early insights into its likely behavior in a biological system. mdpi.com

Software packages like ADMET Predictor and SimCYP can be used to estimate key pharmacokinetic parameters. nih.gov These tools often employ a combination of QSAR models and physiologically based pharmacokinetic (PBPK) modeling to simulate the fate of the peptide in the body. nih.govbiorxiv.org Predictions can be made for properties such as oral absorption, plasma protein binding, and hepatic clearance. biorxiv.org While these in silico predictions are valuable for early-stage drug discovery, they are most powerful when used in conjunction with experimental data for model validation and refinement. nih.gov

Computational Design of Novel Peptide Analogues

The insights gained from MD simulations, QSAR modeling, and in silico pharmacokinetic predictions provide a solid foundation for the rational design of novel analogues of L-lysylglycyl-L-histidyl. collectionscanada.gc.ca By understanding the key structural features responsible for its biological activity and pharmacokinetic properties, researchers can make targeted modifications to the peptide sequence to enhance its therapeutic potential.

For example, amino acid substitutions can be proposed to improve binding affinity to a specific target, increase membrane permeability, or enhance metabolic stability. The predicted properties of these virtual analogues can then be evaluated using the computational tools described above, creating an iterative cycle of design, prediction, and refinement. This in silico-driven approach significantly accelerates the drug discovery process by focusing experimental efforts on the most promising candidates.

Advanced Analytical Techniques for L Lysylglycyl L Histidyl Peptides

High-Performance Liquid Chromatography (HPLC) for Purification and Quantification

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for both the purification and quantification of peptides like L-Lysylglycyl-L-Histidyl. hplc.eunih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used, separating peptides based on their hydrophobicity. pepdd.comamericanpeptidesociety.org The peptide is loaded onto a hydrophobic stationary phase (typically C18 silica) and eluted by a gradient of an increasing concentration of an organic solvent, such as acetonitrile, in an aqueous mobile phase. nih.gov

For a relatively polar tripeptide such as L-Lysylglycyl-L-Histidyl, a steep gradient is not typically required. The mobile phase is often acidified with a low concentration of an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape and resolution. hplc.eu Quantification is achieved by integrating the area of the peptide's peak from the chromatogram, which is detected by its absorbance at a low UV wavelength (210–220 nm) where the peptide bond absorbs light. pepdd.combachem.com This peak area is then compared to a standard curve generated from known concentrations of a purified reference standard.

Key Research Findings:

RP-HPLC on C18 columns provides high-resolution separation of peptides from synthesis impurities, such as deletion sequences or incompletely deprotected species. pepdd.com

The use of high-purity silica (B1680970) in columns minimizes peak tailing, especially at low TFA concentrations, which is beneficial for subsequent mass spectrometry analysis. hplc.eu

Preparative RP-HPLC can be scaled up to purify significant quantities of the target peptide for further studies. nih.govnih.gov

Below is a table outlining typical parameters for the analytical RP-HPLC of L-Lysylglycyl-L-Histidyl.

ParameterValue/DescriptionPurpose
Column C18, 5 µm particle size, 100 Å pore size, 4.6 x 250 mmProvides a hydrophobic stationary phase for separation. Wide-pore silica is suitable for peptides. hplc.eu
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in WaterAqueous phase; TFA acts as an ion-pairing agent to improve peak shape.
Mobile Phase B 0.1% (v/v) TFA in Acetonitrile (ACN)Organic phase for eluting the peptide based on hydrophobicity.
Gradient 5% to 35% B over 20 minutesGradually increases organic content to elute the peptide.
Flow Rate 1.0 mL/minStandard flow rate for analytical columns.
Detection UV Absorbance at 215 nmWavelength for detecting the peptide bond. pepdd.com
Injection Volume 20 µLStandard volume for analytical injection.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Peptide Mapping and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful hybrid technique that couples the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry, making it ideal for definitive peptide identification. cancer.govcam.ac.uk For a small peptide like L-Lysylglycyl-L-Histidyl, the primary goal is to confirm its molecular weight and amino acid sequence.

The peptide is first separated from other components by LC and then introduced into the mass spectrometer, typically using electrospray ionization (ESI). In the first stage of mass analysis (MS1), the mass-to-charge ratio (m/z) of the intact peptide ion (the precursor ion) is determined, confirming its molecular weight. This precursor ion is then selected and fragmented, usually via collision-induced dissociation (CID), and the resulting fragment ions are analyzed in the second stage (MS/MS). osu.eduuab.edu

Fragmentation predominantly occurs at the peptide bonds, generating a series of predictable fragment ions, mainly 'b' ions (containing the N-terminus) and 'y' ions (containing the C-terminus). matrixscience.com The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the direct determination of the peptide's sequence.

Key Research Findings:

LC-MS/MS provides unambiguous confirmation of a peptide's primary structure. nih.gov

High-resolution mass spectrometry can detect subtle mass shifts, indicating potential post-translational modifications or chemical alterations.

The fragmentation pattern is highly specific to the peptide sequence, providing a unique fingerprint for identification. uab.edu

The expected m/z values for the primary precursor and fragment ions of L-Lysylglycyl-L-Histidyl (Molecular Formula: C₁₄H₂₅N₇O₄, Monoisotopic Mass: 383.1968 Da) are listed below.

Ion TypeSequenceCalculated Monoisotopic m/z ([M+H]⁺)
Precursor Ion Lys-Gly-His384.2041
b₁ Lys129.1022
b₂ Lys-Gly186.1237
y₁ His156.0767
y₂ Gly-His213.0982

Amino Acid Analysis for Compositional Verification

Amino Acid Analysis (AAA) is a fundamental biochemical technique used to determine the amino acid composition of a peptide. bachem.combiosynth.com This method serves as a crucial quality control step to verify that the correct amino acids are present in the correct stoichiometric ratios. nih.gov

The standard procedure involves two main steps:

Hydrolysis: The peptide is completely broken down into its constituent amino acids. This is typically achieved by heating the peptide in a strong acid, such as 6 M hydrochloric acid (HCl), for approximately 24 hours. nih.gov

Quantification: The resulting free amino acids are separated, detected, and quantified. A common modern approach involves pre-column derivatization, where the amino acids are reacted with a reagent to form fluorescent or UV-absorbing derivatives. mdpi.comspringernature.com Reagents like phenylisothiocyanate (PITC) nih.gov, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) creative-proteomics.com, or a combination of o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC) are frequently used. jascoinc.com These derivatized amino acids are then separated by RP-HPLC and quantified by comparing their signals to those of known standards. biosynth.com

Key Research Findings:

AAA provides an accurate molar ratio of the constituent amino acids, confirming the peptide's composition. nih.gov

Pre-column derivatization methods offer high sensitivity, allowing for the analysis of small amounts of peptide. biosynth.comspringernature.com

The technique confirms the identity of the amino acids but does not provide sequence information. bachem.com

For L-Lysylglycyl-L-Histidyl, the expected result from an accurate Amino Acid Analysis would be the detection of Lysine (B10760008), Glycine (B1666218), and Histidine in an equimolar ratio.

Amino AcidExpected Molar RatioObserved Molar Ratio (Example)
Lysine (Lys) 1.01.02
Glycine (Gly) 1.00.99
Histidine (His) 1.00.98

Surface Plasmon Resonance (SPR) for Binding Kinetics Measurement

Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique that enables the real-time measurement of molecular interactions. portlandpress.com It is used to determine the binding kinetics (association and dissociation rates) and affinity of a peptide like L-Lysylglycyl-L-Histidyl to its biological target, such as a receptor or enzyme. nih.gov

In a typical SPR experiment, one molecule (the ligand, e.g., the target protein) is immobilized on a sensor chip surface. nih.gov The other molecule (the analyte, in this case, the L-Lysylglycyl-L-Histidyl peptide) is then flowed over the surface in a solution. bio-protocol.org Binding between the analyte and the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected in real-time and plotted on a sensorgram. portlandpress.comyoutube.com

The sensorgram shows the binding response over time, allowing for the calculation of the association rate constant (kₐ) during the analyte injection phase and the dissociation rate constant (kₔ) during the buffer flow phase. The equilibrium dissociation constant (Kₔ), a measure of binding affinity, is then calculated as the ratio of kₔ to kₐ.

Key Research Findings:

SPR provides quantitative data on how quickly a peptide binds to its target (kₐ) and how quickly it dissociates (kₔ). nih.gov

The technique is highly sensitive and can be used to study interactions involving small molecules like peptides. youtube.com

Since the response is proportional to the mass bound to the surface, SPR can be challenging for very small analytes, often requiring high concentrations of the peptide or high immobilization levels of the ligand.

The table below shows hypothetical kinetic data for the interaction of L-Lysylglycyl-L-Histidyl with a target protein as determined by SPR.

ParameterSymbolExample ValueUnitDescription
Association Rate Constant kₐ1.5 x 10⁴M⁻¹s⁻¹The rate at which the peptide-protein complex forms.
Dissociation Rate Constant kₔ3.0 x 10⁻³s⁻¹The rate at which the peptide-protein complex breaks apart.
Equilibrium Dissociation Constant Kₔ2.0 x 10⁻⁷ (200 nM)MA measure of binding affinity; lower values indicate stronger binding.

Development of Novel Assay Methodologies for Bioactivity Assessment

Assessing the biological activity of L-Lysylglycyl-L-Histidyl requires the development and application of specific bioassays. The choice of assay depends on the hypothesized or known function of the peptide. Given its composition, particularly the presence of a histidine residue, potential bioactivities include antioxidant and metal-chelating effects. nih.govnih.gov

Antioxidant Activity Assays: Bioactive peptides can exert antioxidant effects by scavenging free radicals. The presence of certain amino acids like Histidine, Tyrosine, and Cysteine contributes to this activity. researchgate.netmdpi.com

ABTS/DPPH Radical Scavenging Assays: These are common spectrophotometric assays that measure the ability of the peptide to quench stable free radicals (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) or 2,2-diphenyl-1-picrylhydrazyl). A decrease in absorbance indicates radical scavenging activity. researchgate.net

Metal-Chelating Activity Assays: The imidazole (B134444) ring of histidine is known to chelate transition metal ions like iron (Fe²⁺) and copper (Cu²⁺). nih.govrsc.org By binding these ions, the peptide can prevent them from participating in oxidation-promoting reactions, such as the Fenton reaction.

Ferrozine (B1204870) Assay: This assay is commonly used to measure Fe²⁺-chelating ability. The peptide competes with ferrozine for binding to Fe²⁺. A reduction in the formation of the colored ferrozine-Fe²⁺ complex indicates that the peptide has chelated the iron ions. dtu.dkmdpi.com

Enzyme Inhibition Assays: If L-Lysylglycyl-L-Histidyl is hypothesized to be an inhibitor of a specific enzyme, a corresponding inhibition assay would be developed. This typically involves measuring the enzyme's activity in the presence and absence of the peptide to determine the concentration required for 50% inhibition (IC₅₀).

Key Research Findings:

Histidine-containing peptides are known to possess significant metal-chelating and radical-scavenging properties. nih.gov

The biological activity of peptides can be pH-dependent, especially for those containing histidine, whose charge state changes near physiological pH. stevens.edu

The development of specific and sensitive bioassays is critical for elucidating the functional role of novel peptides.

The following table summarizes potential bioactivity assays for L-Lysylglycyl-L-Histidyl.

Assay TypePrincipleMeasured Parameter
DPPH Radical Scavenging Measures the ability of the peptide to donate a hydrogen atom to the stable DPPH radical, quenching its color.Decrease in absorbance at ~517 nm.
ABTS Radical Scavenging Measures the peptide's ability to reduce the pre-formed ABTS radical cation.Decrease in absorbance at ~734 nm.
Fe²⁺-Chelating Assay The peptide competes with ferrozine to bind ferrous ions, preventing the formation of the colored ferrozine-Fe²⁺ complex.Inhibition of color formation, measured at ~562 nm.

Emerging Research Directions and Methodological Considerations for L Lysylglycyl L Histidyl Peptides

Strategies for Enhancing Peptide Stability Against Enzymatic Degradation

A primary hurdle in the therapeutic application of peptides like L-Lysylglycyl-L-Histidyl is their susceptibility to enzymatic degradation by proteases. tandfonline.com This rapid breakdown can lead to a short half-life and reduced bioavailability. tandfonline.complos.org To counter this, researchers are exploring several innovative strategies:

Incorporation of D-Amino Acids: Replacing the naturally occurring L-amino acids with their D-isomers can significantly increase resistance to proteolysis. plos.orglifetein.com.cn The altered stereochemistry makes the peptide bonds less recognizable to common proteases. lifetein.com.cn Studies have shown that adding D-amino acids to both the N- and C-termini of peptides can render them almost completely resistant to degradation in human serum. lifetein.com.cn

Chemical Modifications:

N-terminal Acetylation and C-terminal Amidation: These modifications protect the peptide from exopeptidases that cleave amino acids from the ends of the chain. nih.gov N-terminal acetylation has been shown to improve peptide stability against both pH changes and enzymatic degradation. nih.gov

Cyclization: Creating a cyclic structure, either by forming a peptide bond between the N- and C-termini (backbone cyclization) or through a side-chain to side-chain linkage, can enhance stability. nih.govbeilstein-journals.org Cyclic peptides often exhibit a more rigid conformation, which can also improve receptor binding affinity. beilstein-journals.org

PEGylation: The conjugation of polyethylene (B3416737) glycol (PEG) to the peptide can increase its hydrodynamic size, which helps to reduce renal clearance and protect it from enzymatic degradation. nih.gov

Encapsulation: Enclosing the peptide within microcapsules or liposomes can shield it from the harsh environment of the gastrointestinal tract and protect it from enzymatic degradation, allowing for controlled release. nih.gov

Glycosylation: The attachment of sugar moieties to the peptide can enhance its stability and solubility. mdpi.com The type, position, and chirality of the attached monosaccharide can have varying effects on the peptide's resistance to specific enzymes. mdpi.com

Methodological Approaches to Resolve Contradictions in Bioactivity Data

Contradictory findings in the bioactivity of peptides are not uncommon in research. nih.gov These discrepancies can arise from a variety of factors, including differences in experimental design, assay conditions, and the purity of the peptide samples. To address these challenges and ensure the reliability of research findings, several methodological approaches are being adopted:

Standardized Bioactivity Assays: The development and implementation of standardized protocols for in vitro and in vivo bioactivity testing are crucial. This includes defining consistent parameters such as enzyme concentrations, substrate concentrations, pH, and temperature. nih.gov The use of universal stability tests and unified indices would greatly improve the uniformity and comparability of data across different studies. nih.gov

In Silico Prediction and Modeling: Computational tools and databases, such as BIOPEP-UWM and ExPASy, can be used to predict the potential bioactivity and enzymatic cleavage sites of peptides. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can help to correlate the structural features of a peptide with its biological activity, providing a theoretical framework for experimental design. mdpi.com

High-Throughput Screening and Machine Learning: Machine learning algorithms can be trained on large datasets of known bioactive peptides to predict the bioactivity of new sequences. nih.gov These in silico approaches can rapidly screen large libraries of peptides, prioritizing candidates for wet-lab validation and helping to identify patterns that may not be apparent through traditional analysis. nih.govfrontiersin.org

Rigorous Peptide Characterization: Ensuring the purity and correct sequence of the peptide being tested is fundamental. Advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), are essential for verifying the identity and purity of synthetic or isolated peptides. mdpi.comku.dk

Integration of Multi-Omics Data (e.g., Metabolomics, Proteomics) in Peptide Research

To gain a more holistic understanding of the biological effects of L-Lysylglycyl-L-Histidyl peptides, researchers are increasingly integrating data from multiple "omics" fields. nih.govfrontiersin.org This systems-level approach allows for the simultaneous analysis of changes in proteins (proteomics) and small molecules (metabolomics) in response to peptide administration. mdpi.com

Proteomics: This allows for the identification and quantification of proteins that are affected by the peptide. mdpi.comfrontiersin.org This can reveal the signaling pathways and cellular processes that the peptide modulates. For instance, proteomic analysis can help identify the specific receptors or enzymes that the peptide interacts with. frontiersin.org

Metabolomics: This field focuses on the global analysis of metabolites in a biological system. nih.gov By examining the changes in the metabolome, researchers can understand how the peptide influences metabolic pathways. nih.govmdpi.com For example, a metabolomics study might reveal that the L-Lysylglycyl-L-Histidyl peptide alters lipid metabolism.

Integrated Multi-Omics Analysis: The true power of this approach lies in the integration of data from both proteomics and metabolomics. nih.govnih.gov By correlating changes in protein expression with alterations in metabolite levels, researchers can build a more comprehensive picture of the peptide's mechanism of action. nih.gov This can help to identify biomarkers for the peptide's efficacy and to understand its off-target effects. frontiersin.org For example, the integration of proteomic and metabolomic data from C. elegans has been used to create a cross-ome correlation map, revealing highly correlated protein and lipid/metabolite pairs. nih.gov

Development of Targeted Peptide Conjugates

Peptide-drug conjugates (PDCs) represent a promising strategy for targeted therapy, combining the specificity of a peptide with the potency of a cytotoxic drug. nih.govbiochempeg.comtandfonline.com The L-Lysylglycyl-L-Histidyl peptide, or derivatives thereof, could serve as the "homing peptide" component of a PDC, directing the conjugate to specific cells or tissues. nih.gov

The general structure of a PDC consists of three key components:

Homing Peptide: This peptide binds to a specific receptor that is overexpressed on the surface of target cells, such as cancer cells. nih.gov

Linker: The linker connects the peptide to the drug. It must be stable in circulation but cleavable within the target cell to release the active drug. biochempeg.comtandfonline.com Linkers can be designed to be sensitive to the specific microenvironment of the target tissue, such as lower pH or the presence of certain enzymes. tandfonline.com

Payload (Drug): This is typically a potent cytotoxic agent that kills the target cell upon release. biochempeg.com

The development of PDCs involving L-Lysylglycyl-L-Histidyl would require identifying a specific receptor it binds to with high affinity and selectivity. This could open up new avenues for delivering therapeutic agents to specific sites in the body, thereby increasing efficacy and reducing off-target toxicity. frontiersin.org

Future Perspectives in the Academic Investigation of L-Lysylglycyl-L-Histidyl Peptides

The academic investigation of L-Lysylglycyl-L-Histidyl and related peptides is poised for significant advancements. Future research will likely focus on several key areas:

De Novo Peptide Design: The use of artificial intelligence and machine learning will enable the design of novel peptides with enhanced stability, bioactivity, and target specificity. frontiersin.orgoup.com These computational approaches can explore a vast chemical space to generate peptide sequences with desired properties. oup.com

Advanced Delivery Systems: Research will continue to focus on developing sophisticated delivery systems to overcome the challenges of peptide administration. This includes the design of novel nanoparticle-based carriers and stimuli-responsive materials that can deliver the peptide to the target site in a controlled manner. nih.gov

Exploring Novel Therapeutic Applications: While some applications of L-Lysylglycyl-L-Histidyl-containing peptides are known, further research may uncover new therapeutic possibilities. A deeper understanding of its mechanism of action through multi-omics approaches could reveal its potential in treating a wider range of diseases.

Personalized Peptide Therapeutics: As our understanding of individual variations in genetics and metabolism grows, it may become possible to design personalized peptide therapies. This could involve tailoring the sequence or modification of the L-Lysylglycyl-L-Histidyl peptide to optimize its efficacy for a specific patient.

Q & A

Q. How do researchers ensure reproducibility in peptide synthesis and characterization?

  • Answer : Adherence to Beilstein Journal guidelines ():
  • Synthesis : Detailed experimental sections with purification thresholds (e.g., >95% purity via HPLC).
  • Characterization : Full spectral data (¹H/¹³C NMR, HRMS) in supplementary materials.
  • Reporting : Avoid redundant data in text; prioritize critical findings in figures/tables .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.